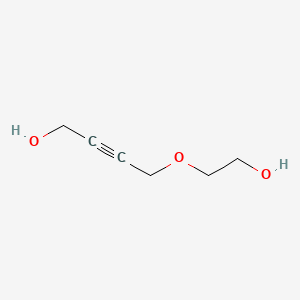
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2S. It is a derivative of ethanamine and contains a tetrahydropyrimidinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride typically involves the reaction of N,N-dimethylethanamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, monohydrochloride
- Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, sulfate
Uniqueness
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
CAS No. |
16181-79-6 |
|---|---|
Molecular Formula |
C8H21Cl2N3S |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
2-(1,3-diazinan-1-ium-2-ylsulfanyl)ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C8H19N3S.2ClH/c1-11(2)6-7-12-8-9-4-3-5-10-8;;/h8-10H,3-7H2,1-2H3;2*1H |
InChI Key |
QOJYRJIQGUUJJL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCSC1[NH2+]CCCN1.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tris-[4-(tritylamino)-phenyl]acetonitrile](/img/structure/B13732649.png)


